molecular formula C21H24N4O B2515731 2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone CAS No. 1171016-08-2

2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone

Cat. No.: B2515731
CAS No.: 1171016-08-2
M. Wt: 348.45
InChI Key: NPSXIIFJPKMWAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzimidazole core substituted with a 1-methyl group, linked via a methylene bridge to a piperazine ring, which is further connected to a phenylethanone moiety. The ketone group at the terminal phenyl ring enhances molecular rigidity and may influence receptor binding affinity .

Properties

IUPAC Name

2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-23-19-10-6-5-9-18(19)22-21(23)16-25-13-11-24(12-14-25)15-20(26)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSXIIFJPKMWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone typically involves multiple steps. One common route includes the formation of the benzimidazole core, followed by the introduction of the piperazine ring and the phenylethanone group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzimidazole and piperazine exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These findings suggest that the structural features of the compound enhance its antimicrobial efficacy, making it a candidate for further development in treating infections.

Anti-Cancer Potential

The compound has shown promise in inhibiting cancer cell proliferation. Research indicates that similar compounds can modulate signaling pathways involved in cancer progression.

Case Study: BRD4 Inhibitors
A related compound demonstrated significant anti-proliferative activity against breast cancer cell lines, indicating that 2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone may exhibit similar properties.

Neurological Applications

Given its potential to cross the blood-brain barrier, the compound may have neuroprotective effects. Studies on isoxazole derivatives have highlighted their utility as ligands for imaging brain targets, suggesting possible applications in neurological disorders.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-cancerInhibits proliferation of cancer cells
NeuroprotectiveModulation of neurotransmitter systems
Enzyme InhibitionPossible inhibition of specific enzymes

Mechanism of Action

The mechanism of action of 2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine-Ketone Core

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituent Differences Biological Activity (If Reported) Reference
Target Compound: 2-(4-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone C22H25N4O 377.5 Base structure N/A (Theoretical: Anticancer/antimalarial)
1-(4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone C23H28N4O2 392.5 4-Isopropylphenoxy instead of phenyl ketone N/A
1-(4-(1-Methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylethanone hydrochloride C17H21N4O·HCl 333.8 Benzimidazole replaced with 1-methylimidazole N/A
2-(1H-Benzo[d]imidazol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone C18H17F3N6O 390.4 Trifluoromethylpyrimidine substituent N/A
(4-(2-(4-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)phenyl)(piperazin-1-yl)methanone C27H34N6O 458.6 Piperidine-ethyl-phenyl extension Antimalarial (Plasmodium falciparum)

Key Observations :

  • Bulkier Substituents: The 4-isopropylphenoxy group in may enhance lipophilicity, favoring blood-brain barrier penetration.
  • Scaffold Modifications : Replacement of benzimidazole with imidazole () simplifies synthesis but may reduce target binding specificity.

Pharmacological Implications

  • Anticancer Potential: Benzimidazole-triazole hybrids (e.g., ) demonstrate cytotoxicity via topoisomerase inhibition, implying that the target compound’s benzimidazole core could be optimized for similar mechanisms.

Physicochemical Properties

  • Lipophilicity: The phenyl ketone in the target compound (clogP ~3.2 estimated) is less polar than the 4-isopropylphenoxy analog (clogP ~3.8) , which may affect oral bioavailability.
  • Hydrogen Bonding: The benzimidazole NH and ketone oxygen provide H-bond donor/acceptor sites, critical for target engagement .

Biological Activity

The compound 2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone represents a novel class of benzimidazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activities associated with this compound, summarizing key research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4OC_{19}H_{24}N_{4}O with a molecular weight of approximately 320.43 g/mol. Its structure features a benzimidazole moiety linked to a piperazine ring, which is known to enhance biological activity through various mechanisms.

Research indicates that compounds containing benzimidazole structures often exhibit multiple mechanisms of action, including:

  • Inhibition of Kinases : Many benzimidazole derivatives act as inhibitors of various kinases involved in cancer cell proliferation and survival. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines by modulating pathways involving caspases and Bcl-2 family proteins .
  • DNA Interaction : Some benzimidazole derivatives have been identified as DNA minor groove binders, which can interfere with DNA replication and transcription processes, leading to cytotoxic effects in cancer cells .

Anticancer Activity

A significant body of research has focused on the anticancer properties of benzimidazole derivatives. The following table summarizes key findings from various studies:

StudyCompoundCell LineIC50 (µM)Mechanism
6iHepG212.5Induces apoptosis via caspase activation
BBZVarious5.0 - 15.0DNA minor groove binding
T320676MCF720.0Inhibits growth via kinase inhibition

Case Studies

  • HepG2 Liver Cancer Cells : A study demonstrated that a related benzimidazole compound induced cell cycle arrest and apoptosis in HepG2 cells through the upregulation of pro-apoptotic factors such as caspase-3 and Bax, while downregulating anti-apoptotic Bcl-2 proteins .
  • Broad Spectrum Anticancer Activity : Another investigation screened a series of benzimidazole derivatives against a panel of 60 human cancer cell lines, revealing several compounds with promising activity profiles, particularly against breast and colon cancer lines .

Q & A

Basic Questions

Q. What established synthetic routes are available for 2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Condensation of 1-methyl-1H-benzimidazole-2-carbaldehyde with piperazine derivatives using POCl₃ under reflux (12 hours) to form the piperazinylmethyl intermediate .
  • Step 2 : Coupling the intermediate with phenylethanone via nucleophilic substitution or Mannich reaction (formaldehyde, ethanol, reflux) .
  • Key Factors :
  • Reagent choice : POCl₃ enhances electrophilicity for condensation .
  • Solvent and temperature : Reflux in ethanol improves reaction kinetics .
  • Yield Optimization :
StepReagents/ConditionsYieldReference
1POCl₃, reflux65%
2Ethanol, formaldehyde72%

Q. How is the compound’s structure confirmed using spectroscopic methods?

  • Techniques :

  • ¹H/¹³C NMR : Assign peaks for benzimidazole (δ 7.2–8.1 ppm, aromatic protons), piperazine (δ 2.5–3.5 ppm, CH₂), and phenylethanone (δ 2.1 ppm, COCH₃) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 390.2 (calculated for C₂₂H₂₅N₄O) confirms molecular weight .
  • IR Spectroscopy : Stretching vibrations for ketone (C=O at ~1700 cm⁻¹) and benzimidazole (C=N at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and purity?

  • Strategies :

  • Purification : Use column chromatography (silica gel, ethyl acetate:hexane = 1:3) to isolate intermediates .
  • Catalyst Screening : Test alternatives to POCl₃ (e.g., TMSCl) for milder conditions .
  • Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and minimize side products .
    • Case Study : A 15% yield increase was achieved by replacing ethanol with DMF in the Mannich reaction, enhancing solubility of intermediates .

Q. How can researchers resolve contradictions in spectral data across studies?

  • Approach :

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) .
  • Crystallography : Use X-ray diffraction (as in ) to resolve ambiguities in piperazine ring conformation .
  • Reproducibility : Replicate synthesis under standardized conditions (e.g., inert atmosphere, controlled humidity) .

Q. What strategies predict and evaluate the compound’s biological activity?

  • Experimental Design :

  • Target Selection : Prioritize receptors common to benzimidazole-piperazine hybrids (e.g., histamine H₁/H₄, serotonin 5-HT₃) .
  • In Vitro Assays :
  • Receptor Binding : Radioligand displacement assays (IC₅₀ determination) .
  • Cellular Activity : Measure cAMP levels in HEK-293 cells transfected with target receptors .
  • SAR Analysis : Compare with analogs (e.g., furan- or thiophene-substituted derivatives) to identify critical substituents .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Stability Studies :

  • Thermal Degradation : Incubate at 40°C/75% RH for 4 weeks; analyze via HPLC for degradation products (e.g., hydrolyzed ketone) .
  • Photostability : Expose to UV light (ICH Q1B guidelines); monitor benzimidazole ring oxidation using LC-MS .
    • Key Findings :
ConditionDegradation PathwayMitigation Strategy
High pHKetone hydrolysisStore at pH 4–6
UV lightRing oxidationUse amber vials

Contradiction Analysis

Q. Why do different studies report varying biological activity for structurally similar compounds?

  • Root Causes :

  • Stereochemical Variability : Piperazine ring conformation impacts receptor binding (e.g., chair vs. boat) .
  • Impurity Profiles : Residual solvents (e.g., DMF) may inhibit enzymatic assays .
    • Resolution :
  • Enantiomeric Separation : Use chiral chromatography (e.g., Chiralpak AD-H column) .
  • Dose-Response Curves : Normalize activity data to purity (HPLC ≥98%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.